In-Depth Technical Guide: 5-Chloro-2-(difluoromethoxy)pyridine (CAS 1214323-40-6)
In-Depth Technical Guide: 5-Chloro-2-(difluoromethoxy)pyridine (CAS 1214323-40-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloro-2-(difluoromethoxy)pyridine, a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis, and potential applications, with a focus on providing practical information for laboratory and development settings.
Core Chemical and Physical Data
5-Chloro-2-(difluoromethoxy)pyridine is a halogenated and fluorinated pyridine derivative. The strategic incorporation of a chlorine atom and a difluoromethoxy group onto the pyridine scaffold significantly influences its physicochemical properties, making it a valuable building block in the synthesis of novel compounds with potential therapeutic applications. The difluoromethoxy group, in particular, is a bioisostere of a hydroxyl or thiol group but with increased lipophilicity and metabolic stability, properties that are highly desirable in drug candidates.[1][2][3]
| Property | Value | Source |
| CAS Number | 1214323-40-6 | [4] |
| Molecular Formula | C₆H₄ClF₂NO | [4] |
| Molecular Weight | 179.55 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 170.9 ± 35.0 °C (Predicted) | [5] |
| Density | 1.382 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | -1.05 ± 0.29 (Predicted) | [5] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [5] |
Synthesis and Experimental Protocols
A plausible synthetic route starts with 5-chloro-2-hydroxypyridine. The difluoromethoxylation can be achieved using a difluoromethylating agent.
General Experimental Protocol for Difluoromethoxylation of a Hydroxypyridine:
This protocol is a generalized procedure and may require optimization for the specific synthesis of 5-Chloro-2-(difluoromethoxy)pyridine.
Materials:
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5-chloro-2-hydroxypyridine
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A suitable difluoromethylating agent (e.g., sodium chlorodifluoroacetate, diethyl (bromodifluoromethyl)phosphonate)
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A suitable base (e.g., potassium carbonate, sodium hydride)
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An appropriate solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
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Inert gas atmosphere (Nitrogen or Argon)
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Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
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To a solution of 5-chloro-2-hydroxypyridine in an anhydrous solvent under an inert atmosphere, add the base portion-wise at a controlled temperature (e.g., 0 °C).
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Stir the mixture for a specified time to allow for the formation of the corresponding pyridinolate salt.
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Add the difluoromethylating agent to the reaction mixture.
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The reaction is then heated to a specific temperature and monitored for completion using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS)).
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Upon completion, the reaction is quenched, and the product is extracted using a suitable organic solvent.
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The organic layers are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
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The crude product is then purified using a suitable technique, such as column chromatography, to yield the pure 5-Chloro-2-(difluoromethoxy)pyridine.
Logical Workflow for Synthesis:
Spectroscopic Data
As of the latest available information, detailed experimental spectroscopic data such as ¹H NMR and ¹³C NMR for 5-Chloro-2-(difluoromethoxy)pyridine (CAS 1214323-40-6) are not publicly available. Researchers are advised to perform their own spectral analysis upon synthesis and purification to confirm the structure. The expected spectral features would include signals corresponding to the pyridine ring protons and the characteristic triplet for the difluoromethoxy proton in ¹H NMR, and corresponding carbon signals in ¹³C NMR with C-F coupling.
Applications in Drug Development
Fluorinated pyridine derivatives are of significant interest in drug discovery. The introduction of fluorine atoms or fluorine-containing moieties can modulate key properties of a molecule, including:
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Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.[2][3]
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Lipophilicity: Fluorination can increase the lipophilicity of a compound, which can affect its absorption, distribution, and ability to cross cell membranes.[2][3]
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Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of a drug.[2][3]
While specific biological activities or targets for 5-Chloro-2-(difluoromethoxy)pyridine have not been reported in the reviewed literature, its structural motifs are present in various bioactive molecules.[5] It serves as a valuable building block for the synthesis of more complex molecules for screening in various therapeutic areas. The presence of the chloro and difluoromethoxy groups provides handles for further chemical modifications and library synthesis.
Potential Drug Discovery Workflow:
Conclusion
5-Chloro-2-(difluoromethoxy)pyridine is a promising building block for medicinal chemistry and drug discovery. Its unique combination of a chlorinated and difluoromethoxylated pyridine core offers the potential to synthesize novel compounds with enhanced pharmacological properties. While detailed experimental and biological data for this specific compound are currently limited in the public domain, this guide provides a foundational understanding of its properties and potential applications, serving as a valuable resource for researchers in the field. Further investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential in the development of new therapeutics.
References
- 1. 5-Chloro-2-(3,4-difluorophenoxy)pyridine | C11H6ClF2NO | CID 66233894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. danabiosci.com [danabiosci.com]
- 3. 1807257-52-8|5-Chloro-2,4-difluoropyridine|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. 5-chloro-2-(difluoroMethoxy)pyridine | 1214323-40-6 [amp.chemicalbook.com]
